Cas no 1249339-83-0 (N-(3-fluoro-2-methylphenyl)thian-4-amine)

N-(3-fluoro-2-methylphenyl)thian-4-amine is a fluorinated aromatic amine derivative featuring a thiane (tetrahydrothiopyran) substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motif, combining a fluorine atom and a methyl group on the phenyl ring with a saturated sulfur-containing heterocycle. The presence of fluorine enhances metabolic stability and bioavailability, while the thiane moiety may influence conformational properties and binding affinity. Its well-defined structure makes it a valuable intermediate for the synthesis of biologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. The compound is typically supplied with high purity, ensuring reproducibility in research applications.
N-(3-fluoro-2-methylphenyl)thian-4-amine structure
1249339-83-0 structure
Product Name:N-(3-fluoro-2-methylphenyl)thian-4-amine
CAS No:1249339-83-0
MF:C12H16FNS
MW:225.325545310974
CID:5158033
PubChem ID:61635865
Update Time:2026-03-04

N-(3-fluoro-2-methylphenyl)thian-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluoro-2-methylphenyl)thian-4-amine
    • 2H-Thiopyran-4-amine, N-(3-fluoro-2-methylphenyl)tetrahydro-
    • Inchi: 1S/C12H16FNS/c1-9-11(13)3-2-4-12(9)14-10-5-7-15-8-6-10/h2-4,10,14H,5-8H2,1H3
    • InChI Key: RJBBFFDELOEQDZ-UHFFFAOYSA-N
    • SMILES: S1CCC(CC1)NC1C=CC=C(C=1C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • XLogP3: 3.6
  • Topological Polar Surface Area: 37.3

N-(3-fluoro-2-methylphenyl)thian-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-168192-0.05g
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0
0.05g
$407.0 2023-09-20
Enamine
EN300-168192-0.1g
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0
0.1g
$427.0 2023-09-20
Enamine
EN300-168192-0.25g
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0
0.25g
$447.0 2023-09-20
Enamine
EN300-168192-0.5g
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0
0.5g
$465.0 2023-09-20
Enamine
EN300-168192-1.0g
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0
1g
$0.0 2023-06-08
Enamine
EN300-168192-2.5g
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0
2.5g
$949.0 2023-09-20
Enamine
EN300-168192-5.0g
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0
5.0g
$2110.0 2023-02-17
Enamine
EN300-168192-10.0g
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0
10.0g
$3131.0 2023-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11436-1G
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0 95%
1g
¥ 2,791.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11436-5G
N-(3-fluoro-2-methylphenyl)thian-4-amine
1249339-83-0 95%
5g
¥ 8,375.00 2023-04-05

Additional information on N-(3-fluoro-2-methylphenyl)thian-4-amine

Introduction to N-(3-fluoro-2-methylphenyl)thian-4-amine (CAS No: 1249339-83-0)

N-(3-fluoro-2-methylphenyl)thian-4-amine, identified by its CAS number 1249339-83-0, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a fluoro-substituent and a thiazole ring makes this molecule a promising candidate for further exploration in drug discovery and development.

The compound's molecular structure, characterized by a benzene ring substituted with a fluoro group at the 3-position and a methyl group at the 2-position, combined with a thiazole moiety linked to an amine group at the 4-position, contributes to its distinct chemical behavior. This arrangement not only influences its reactivity but also its potential biological activity. The fluoro group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable feature in the design of bioactive molecules.

In recent years, there has been a growing interest in thiazole derivatives due to their wide range of biological activities. Thiazole compounds have been reported to exhibit antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties. Among these, N-(3-fluoro-2-methylphenyl)thian-4-amine has shown promise in preliminary studies as a potential lead compound for further development. Its unique structural features suggest that it may interact with biological targets in novel ways, offering new opportunities for therapeutic intervention.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the fluoro-substituted aromatic ring and the thiazole heterocycle provides a versatile platform for modifications that can fine-tune its pharmacological properties. Researchers have been exploring various synthetic strategies to modify this core structure, aiming to optimize its activity and selectivity. These efforts have led to the discovery of several analogs with enhanced potency and reduced toxicity.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of N-(3-fluoro-2-methylphenyl)thian-4-amine. Advanced computational methods have allowed scientists to predict how this compound might interact with biological targets such as enzymes and receptors. These predictions are crucial for guiding experimental efforts and have already led to several successful discoveries. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce the time required to bring new therapies to market.

Recent studies have also highlighted the importance of understanding the metabolic fate of N-(3-fluoro-2-methylphenyl)thian-4-amine. Metabolism plays a critical role in determining the efficacy and safety of a drug, and identifying potential metabolic pathways can help in designing molecules that are more stable and less likely to undergo unwanted transformations. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) have been used to characterize the metabolites of this compound, providing valuable insights into its biotransformation pathways.

The synthesis of N-(3-fluoro-2-methylphenyl)thian-4-amine involves several key steps that require careful optimization. The introduction of the fluoro group at the 3-position of the benzene ring is particularly challenging due to the electrophilic nature of fluorine. However, recent advances in synthetic methodologies have made it possible to achieve this transformation with high selectivity and yield. Similarly, the coupling of the thiazole ring to the amine group at the 4-position has been refined through innovative catalytic systems that enhance reaction efficiency.

The pharmacological profile of N-(3-fluoro-2-methylphenyl)thian-4-amine is still being elucidated, but initial findings suggest that it may exhibit potent activity against several disease targets. For example, studies have shown that derivatives of this compound can inhibit certain enzymes involved in cancer progression. Additionally, their interaction with receptors implicated in neurological disorders has been explored, opening up possibilities for treating conditions such as Alzheimer's disease and Parkinson's disease.

The development of novel therapeutic agents often involves collaboration between academic researchers and industry scientists. N-(3-fluoro-2-methylphenyl)thian-4-amine serves as an excellent example of how academic insights can drive industrial innovation. By sharing data and resources, researchers from different institutions can accelerate the discovery process and bring new treatments to patients more quickly. This collaborative approach is essential for addressing complex challenges in modern medicine.

In conclusion, N-(3-fluoro-2-methylphenyl)thian-4-amine (CAS No: 1249339-83-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for drug design, while preliminary studies suggest it may have broad biological activity. As research continues to uncover new insights into its properties and applications, this molecule is poised to play an important role in the development of next-generation therapeutics.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk